2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE
Description
This compound features a unique hybrid structure combining an adamantane moiety, a cyclohexylformamide group, and a morpholine-ethylacetamide chain. Adamantane derivatives are known for their lipophilicity and metabolic stability, often exploited in drug design for central nervous system (CNS) targets . Though direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting cannabinoid receptors (CB1/CB2) and antimicrobial agents .
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O3/c29-23(21-4-2-1-3-5-21)27-22(24(30)26-6-7-28-8-10-31-11-9-28)25-15-18-12-19(16-25)14-20(13-18)17-25/h18-22H,1-17H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPLIIZILEVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)NCCN2CCOCC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis
The target molecule can be dissected into three key intermediates:
- Adamantan-1-ylacetic acid : Serves as the backbone for the acetamide core.
- Cyclohexylformamide : Introduced via amidation to the central acetamide.
- 2-(Morpholin-4-yl)ethylamine : Provides the terminal amine for N-alkylation.
Key Considerations
- Steric hindrance : The adamantane group necessitates reactions under high-dilution conditions or using bulky base catalysts.
- Amide bond stability : Sequential protection/deprotection strategies may be required to prevent premature cyclization or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., dimethylacetamide, tetrahydrofuran) enhance solubility of intermediates.
Detailed Preparation Methods
Synthesis of Adamantan-1-ylacetic Acid
Procedure :
- Friedel-Crafts Acylation : Adamantane (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) using AlCl₃ (15 mmol) as a catalyst at 0°C for 4 hr.
- Hydrolysis : The resultant chloroacetamide intermediate is treated with 10% NaOH at 80°C for 2 hr to yield adamantan-1-ylacetic acid.
Yield : 68–72% after recrystallization from ethyl acetate.
Cyclohexylformamide Preparation
Procedure :
Assembly of the Acetamide Core
Step 1: Activation of Adamantan-1-ylacetic Acid
- The acid (5 mmol) is treated with thionyl chloride (10 mmol) in DCM at 25°C for 2 hr to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure.
Step 2: Coupling with Cyclohexylformamide
- The acid chloride is reacted with cyclohexylformamide (5.5 mmol) in DCM using triethylamine (TEA, 6 mmol) as a base at 0°C. The mixture is stirred for 12 hr at room temperature.
Yield : 75–80% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Step 3: Introduction of the Morpholine Ethyl Side Chain
- The intermediate acetamide (4 mmol) is dissolved in acetonitrile and treated with 2-(morpholin-4-yl)ethylamine (5 mmol) and HATU (4.4 mmol) at 0°C. The reaction is stirred for 24 hr at 25°C.
Workup : The product is extracted with MIBK, washed with brine, and purified via recrystallization (ethanol/water).
Yield : 65–70% (purity >95% by ¹H NMR).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Steric Hindrance Mitigation
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or morpholine moieties.
Reduction: Reduction reactions could target the carbonyl group in the oxoethyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Comparison with Structural and Functional Analogs
Adamantane-Containing Compounds
Adamantane derivatives in , such as N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)Piperazin-1-yl)-6-Ethoxy-1,3,5-Triazin-2-Amine, exhibit high affinity for CB2 receptors (Ki < 10 nM) due to adamantane’s role in hydrophobic interactions with receptor pockets . In contrast, the target compound replaces the triazine-piperazine core with a cyclohexylformamide-morpholine system, which may alter receptor selectivity. For example:
The dimeric γ-AApeptide in (C58H106O8N6) shares adamantane and acetamide groups but lacks morpholine, highlighting the target’s balance between hydrophobicity and polarity .
Morpholine-Containing Acetamides
Morpholine derivatives in and , such as 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines and 2-oxomorpholin-3-yl acetamides, demonstrate antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) . The target compound’s morpholine-ethyl group may similarly enhance membrane permeability, though its cyclohexylformamide could reduce bacterial uptake compared to smaller substituents in .
Functional Group Synergy
The combination of adamantane and morpholine in the target compound mirrors strategies in and to optimize pharmacokinetics. For instance:
Activité Biologique
2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound that combines unique structural features, including an adamantane core, cyclohexylformamido side chain, and morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is CHNO, with a molecular weight of approximately 378.54 g/mol. The compound's structure can be described as follows:
- Adamantane Core : Provides rigidity and stability.
- Cyclohexylformamido Group : Introduces flexibility and potential for various interactions.
- Morpholine Moiety : Enhances solubility and may contribute to biological activity.
Antiviral Properties
Preliminary studies on related adamantane derivatives have shown promising antiviral activities. For instance, compounds with adamantane structures are known to inhibit viral replication through various mechanisms, including interference with viral protein synthesis and modulation of host cell pathways. The specific interactions of 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide with viral targets remain to be fully elucidated but warrant further investigation.
Anticancer Activity
Research indicates that derivatives of adamantane can exhibit significant anticancer effects. These compounds may induce apoptosis in cancer cell lines by activating caspases and other apoptotic pathways. The unique combination of the adamantane core with flexible substituents in this compound may enhance its ability to interact with cancer-related targets, potentially leading to novel therapeutic strategies.
Anti-inflammatory Effects
The cyclohexylformamido group suggests potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or altering immune cell function. This aspect of the compound's activity could be explored in depth through in vitro and in vivo studies.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antiviral Activity | Related adamantane derivatives inhibit viral replication; specific mechanisms include caspase activation. |
| Anticancer Studies | Adamantane-based compounds induce apoptosis in various cancer cell lines; mechanisms involve mitochondrial pathways. |
| Anti-inflammatory Research | Compounds similar to this structure have shown potential in reducing inflammation by modulating cytokine levels. |
Future Directions
Further research is needed to explore the biological activity of 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide comprehensively. Key areas for investigation include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure affect biological activity, which could lead to the development of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with adamantane derivatives and cyclohexylformamide precursors. For example, adamantane-containing intermediates can be coupled with morpholine-ethyl acetamide groups via amidation or nucleophilic substitution. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like DCC (dicyclohexylcarbodiimide) improve yield. Refluxing in ethanol (as seen in adamantane-Schiff base syntheses) may enhance purity . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactive groups (e.g., amine to carbonyl) .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., adamantane protons at δ 1.6–2.1 ppm, morpholine protons at δ 3.5–3.7 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C23H36N3O3: ~418.27) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
Q. What are the hypothesized biological targets or pharmacological activities of this compound based on structural analogs?
- Methodological Answer : Adamantane and morpholine moieties suggest potential neurological or antimicrobial targets. For example:
- Neurological : Adamantane derivatives (e.g., memantine) target NMDA receptors; molecular docking studies can predict affinity for glutamate receptors .
- Antimicrobial : Morpholine-containing compounds often disrupt bacterial membranes. Preliminary screening should include MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of adamantane-containing acetamide derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration using LC-MS .
- Mechanistic Studies : Compare target engagement in cell-based (e.g., calcium flux assays for NMDA receptors) versus animal models (e.g., behavioral tests in rodents) .
- Data Normalization : Control for variables like dosing regimen, vehicle effects, and interspecies metabolic differences .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with NMDA receptors using software like GROMACS, focusing on adamantane’s hydrophobic pocket insertion .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at binding sites .
- QSAR (Quantitative Structure-Activity Relationship) : Train models using datasets of adamantane derivatives’ IC50 values against known targets .
Q. How can structural modifications enhance the metabolic stability of this compound without compromising target affinity?
- Methodological Answer :
- Isosteric Replacement : Substitute labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .
- Pro-drug Design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve solubility and delay metabolism .
- In Silico Metabolism Prediction : Use tools like MetaSite to identify metabolic hot spots (e.g., morpholine ring oxidation) and guide synthetic modifications .
Data Contradiction and Validation
Q. What strategies validate the reproducibility of synthetic protocols for this compound across laboratories?
- Methodological Answer :
- Interlaboratory Studies : Share detailed protocols (e.g., solvent purity, drying methods) and compare yields/purity via collaborative platforms .
- Standardized Characterization : Require NMR (with deuterated solvent specifications), HRMS, and elemental analysis for cross-validation .
- Error Analysis : Use statistical tools (e.g., RSD% for yield) to identify critical variables (e.g., temperature fluctuations during amidation) .
Ethical and Methodological Considerations
Q. How should researchers address potential neurotoxicity risks during preclinical evaluation of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
